molecular formula C10H15NO B3217514 1-Amino-4-phenylbutan-2-ol CAS No. 117974-11-5

1-Amino-4-phenylbutan-2-ol

Cat. No.: B3217514
CAS No.: 117974-11-5
M. Wt: 165.23 g/mol
InChI Key: LUPIFLARJQGECT-UHFFFAOYSA-N
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Description

1-Amino-4-phenylbutan-2-ol is a secondary amine-alcohol compound characterized by a four-carbon chain with a hydroxyl group at position 2 and an amino group at position 1, substituted with a phenyl group at position 2. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and synthetic chemistry applications. According to , it is listed as a discontinued product by CymitQuimica, suggesting challenges in commercial availability or synthesis optimization .

Properties

IUPAC Name

1-amino-4-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPIFLARJQGECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-phenylbutan-2-ol can be synthesized through several methods. One common method involves the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction mixture is refluxed for 24 hours, followed by the addition of water and sodium hydroxide to complete the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-amino-4-phenylbutan-2-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or ether derivatives.

Scientific Research Applications

1-Amino-4-phenylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-4-phenylbutan-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

(S)-2-Amino-4-phenylbutan-1-ol (Compound 12, )

  • Structure: Features a phenyl group at position 4 and amino/hydroxyl groups at positions 2 and 1, respectively.
  • Synthesis : Synthesized with a 92% yield as a yellow oil via a generalized procedure starting from precursor 7 .

(S)-2-Amino-3-methylbutan-1-ol (Compound 13, )

  • Structure : Replaces the phenyl group with a methyl branch at position 3.
  • Synthesis : Achieved a higher yield (96%) under similar conditions, suggesting steric or electronic advantages in synthesis .
  • Applications: Potential utility in asymmetric catalysis or bioactive molecule development.

Functional Group Variants

4-Phenyl-2-butanone ()

  • Structure : A ketone derivative (C10H12O) with a phenyl group at position 4.
  • Applications: Primarily used as a laboratory chemical (Thermo Fisher), highlighting its role as a non-polar solvent or carbonyl precursor .

4-Fluoro-1-butanol ()

  • Structure : Fluorinated alcohol (C4H9FO) with a hydroxyl group at position 1.
  • Hazards : Labeled under GHS-US for flammability and health risks, reflecting increased reactivity due to fluorine substitution .
  • Applications : Likely employed in fluorinated polymer or agrochemical synthesis.

Amine Derivatives

4-Phenylbutan-2-amine ()

  • Structure : Lacks the hydroxyl group but retains the phenyl and amine groups.
  • Commercial Status : Available at 98% purity (Hairui Chemical), indicating stable synthesis pathways for amine-focused applications .
  • Applications: Potential use in surfactant or ligand synthesis.

1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol Hydrochloride ()

  • Structure: A complex derivative with bromo, fluorophenyl, and dimethylamino substituents.
  • Applications : Likely a pharmaceutical intermediate (e.g., antipsychotics or antihistamines) due to its multi-functional design .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Synthesis Yield (%) Key Applications References
This compound C10H15NO Amino, hydroxyl, phenyl Discontinued Research intermediates
(S)-2-Amino-4-phenylbutan-1-ol C10H15NO Amino, hydroxyl, phenyl 92 Chiral synthesis
(S)-2-Amino-3-methylbutan-1-ol C5H13NO Amino, hydroxyl, methyl 96 Catalysis
4-Phenyl-2-butanone C10H12O Ketone, phenyl N/A Laboratory solvent
4-Fluoro-1-butanol C4H9FO Hydroxyl, fluorine N/A Fluorinated polymers
4-Phenylbutan-2-amine C10H15N Amine, phenyl 98 Surfactants

Key Research Findings and Limitations

Synthesis Efficiency: Amino alcohols with branched alkyl groups (e.g., compound 13) exhibit higher synthetic yields than phenyl-substituted analogues (compound 12), likely due to reduced steric hindrance .

Functional Group Impact : The presence of fluorine () or bromine () increases reactivity and hazard profiles, necessitating specialized handling .

Commercial Viability: this compound’s discontinued status () contrasts with the commercial availability of simpler amines (), highlighting synthesis or stability challenges .

Biological Activity

1-Amino-4-phenylbutan-2-ol, also known as phenylpropanolamine, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and therapeutic applications, supported by relevant research findings and case studies.

The primary target of this compound is the Gag-Pol polyprotein , which plays a crucial role in viral replication processes. The compound interacts with this polyprotein, potentially disrupting viral replication and reducing viral load. Although the specific biochemical pathways affected by this compound remain largely unknown, its interaction with the Gag-Pol polyprotein suggests implications in antiviral activity.

Biochemical Pathways

While detailed pathways are yet to be elucidated, the interaction with the Gag-Pol polyprotein indicates that this compound may influence pathways related to viral lifecycle stages. Factors such as temperature, pH, and co-existing compounds can affect the stability and effectiveness of this compound in biological systems.

Research Findings

Recent studies have explored various derivatives of this compound for their biological activities:

  • Neuraminidase Inhibition : A study demonstrated that derivatives of 1-amino-4-phenylbutan-3-en-2-ol exhibited significant inhibitory activity against neuraminidase, an enzyme critical for influenza virus replication. One derivative showed an IC50 value of 6.4 μM, indicating potent activity against this target .
  • Cholinesterase Inhibition : Research has identified novel derivatives that act as multifunctional ligands inhibiting butyrylcholinesterase and beta-secretase. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer’s .
  • Antioxidant Activity : Certain derivatives have been shown to possess antioxidant properties, which may contribute to their neuroprotective effects. They were capable of upregulating protective proteins in cellular models .

Case Studies

A case study involving the synthesis and evaluation of 1-amino-4-phenylbutan-3-en-2-ol derivatives highlighted their potential as antiviral agents against influenza. The study utilized molecular docking techniques to understand structure–activity relationships (SAR) better, revealing that functional groups on the derivatives significantly influenced their inhibitory potency against neuraminidase .

Applications in Medicine and Industry

This compound has several applications:

  • Pharmaceutical Development : Investigated for its therapeutic properties and as a precursor for drug synthesis.
  • Chemical Synthesis : Serves as a building block in organic chemistry for creating complex molecules.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity TypeTarget/EffectIC50 ValueReference
Neuraminidase InhibitionInfluenza Virus6.4 μM
Cholinesterase InhibitionButyrylcholinesteraseVarious
Antioxidant ActivityNeuroprotectionNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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